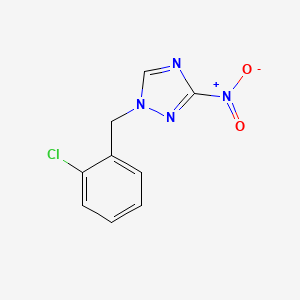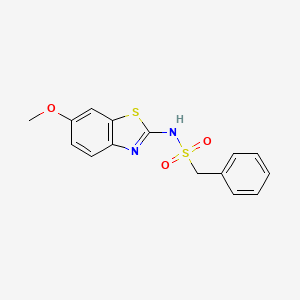![molecular formula C23H21NO2 B5605509 N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)
N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide and similar compounds often involves intricate chemical reactions. For instance, controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been utilized for the synthesis of homopolymers from monosubstituted acrylamides having amino acid moieties in the side chain, indicating the versatility in synthesizing complex acrylamides (H. Mori, K. Sutoh, T. Endo, 2005). Another approach involves template copolymerization to synthesize hydrophobically associating copolymers, showcasing the diversity of methods available for synthesizing acrylamide-based polymers (Yu Zhang, Fei Wu, Miao-zhen Li, Er-jian Wang, 2005).
Molecular Structure Analysis
The molecular structure of this compound compounds is characterized by specific dihedral angles and planarity within the acrylamide unit, providing insight into its chemical behavior. For example, the structure of N-Benzyl-N-(4-chlorophenyl)acrylamide demonstrates the planarity of the acrylamide unit and its interactions within the crystal structure, highlighting the significance of molecular geometry in understanding the properties of these compounds (Yimin Hu, Lidong Zhang, Jing Wang, Dongping Cheng, Dong-mei Ren, 2007).
Chemical Reactions and Properties
Acrylamide compounds, including this compound, participate in various chemical reactions, influencing their properties and applications. Bioisosteric replacement studies have led to the identification of potent compounds, indicating the chemical versatility and the potential for developing efficacious molecules (Yong-Jin Wu, Li-Qiang Sun, Huan He, et al., 2004).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility in various solvents, are critical for their application in different domains. For example, the solubility of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution has been thoroughly investigated, providing valuable data for product and process design (Xinding Yao, Yanxun Li, Tingliang Luo, Guoji Liu, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are essential aspects of this compound research. Studies on the reactivity ratios of acrylamide copolymerization systems offer insights into the copolymer composition and its influence on the material's properties, demonstrating the compound's adaptability and potential for creating materials with tailored characteristics (W. Zhi-xue, 2004).
Applications De Recherche Scientifique
Polymerization and Material Synthesis
N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide is extensively studied in the field of polymerization. Mori, Sutoh, and Endo (2005) demonstrated the controlled polymerization of a monosubstituted acrylamide with an amino acid moiety, N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), via reversible addition−fragmentation chain transfer (RAFT) polymerization (Mori, Sutoh, & Endo, 2005). This process was vital for creating polymers with controlled molecular weight and low polydispersity, offering significant benefits for material synthesis.
Biological and Medical Applications
A study by El‐Wakil (2006) explored the synthesis of N-(4-aminodiphenylmethane) acrylamide and its application in enhancing the mechanical properties of natural rubber. This compound acted as an effective antioxidant, improving the durability and longevity of rubber products (El‐Wakil, 2006). This research indicates potential uses in various industrial and medical applications, particularly in areas requiring durable elastomeric materials.
Supramolecular Chemistry and Material Science
Tian et al. (2010) synthesized enantiopure acrylamide derivatives and investigated their use in creating chiral stationary phases (CSPs) for chromatography. These CSPs exhibited improved performances in the chiral resolution of certain compounds, suggesting applications in enantioselective separation processes (Tian et al., 2010). This research is particularly relevant in pharmaceutical and analytical chemistry, where the separation of chiral molecules is crucial.
Chemical Synthesis and Characterization
Research by Yao et al. (2010) focused on the solubilities of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, providing essential data for industrial product and process design. This information is crucial for understanding the behavior of acrylamide derivatives in various solvents, which is important for their application in chemical synthesis (Yao et al., 2010).
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-23(24-17-20-7-3-1-4-8-20)16-13-19-11-14-22(15-12-19)26-18-21-9-5-2-6-10-21/h1-16H,17-18H2,(H,24,25)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKHNMOEFALVQE-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-fluorophenyl)ethyl]-1-(trans-4-hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5605443.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5605456.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)
![1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5605477.png)
![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)

![N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)
![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)

![3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5605518.png)